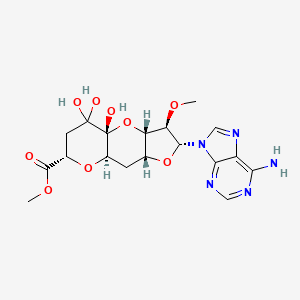

9'-deoxy-8',8'-dihydroxyherbicidin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9’-deoxy-8’,8’-dihydroxyherbicidin B: is a bioactive natural product belonging to the class of undecose nucleosides. It is derived from the fermentation culture of Streptomyces species. This compound is part of the herbicidin family, which are known for their complex chemical structures and significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves multiple steps, including the formation of a tricyclic furano-pyrano-pyran ring system. The total synthesis of herbicidin B, a related compound, was first accomplished in 1999 by Matsuda et al. The synthetic route typically involves the construction of the undecose sugar moiety and the attachment of the adenine base .

Industrial Production Methods: Industrial production of 9’-deoxy-8’,8’-dihydroxyherbicidin B is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 9’-deoxy-8’,8’-dihydroxyherbicidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of 9’-deoxy-8’,8’-dihydroxyherbicidin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as 9’-deoxy-8’-oxoherbicidin B and the 8’-epimer of herbicidin B. These derivatives are often evaluated for their enhanced biological activities .

Applications De Recherche Scientifique

Chemistry: In chemistry, 9’-deoxy-8’,8’-dihydroxyherbicidin B serves as a valuable synthetic target due to its complex structure. Researchers study its synthesis to develop new methodologies for constructing similar nucleoside analogs .

Biology: In biology, this compound is studied for its potential as an antibiotic. It has shown activity against various bacterial strains, making it a promising candidate for developing new antibacterial agents .

Medicine: In medicine, 9’-deoxy-8’,8’-dihydroxyherbicidin B is evaluated for its cancer chemopreventive potential. It has been shown to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity, which is a pathway involved in inflammation and cancer .

Industry: In the industry, this compound is used as a reference standard for pharmaceutical testing. Its high-quality reference standards ensure accurate results in various analytical applications .

Mécanisme D'action

The mechanism of action of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves its interaction with molecular targets such as bacterial enzymes and cellular pathways. It inhibits the activity of TNF-α, thereby preventing the activation of NF-κB, which is a key regulator of immune response and inflammation .

Comparaison Avec Des Composés Similaires

- Herbicidin A

- Herbicidin C

- Aureonucleomycin

- 9’-deoxy-8’-oxoherbicidin B

- 8’-epimer of herbicidin B

Uniqueness: 9’-deoxy-8’,8’-dihydroxyherbicidin B is unique due to its specific structural features, such as the presence of two hydroxyl groups at the 8’ position and the absence of a deoxy group at the 9’ position. These structural differences contribute to its distinct biological activities and make it a valuable compound for scientific research .

Propriétés

Formule moléculaire |

C18H23N5O9 |

|---|---|

Poids moléculaire |

453.4 g/mol |

Nom IUPAC |

methyl (1R,3S,4R,5R,7R,9R,11S)-5-(6-aminopurin-9-yl)-1,13,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |

InChI |

InChI=1S/C18H23N5O9/c1-28-12-11-7(31-15(12)23-6-22-10-13(19)20-5-21-14(10)23)3-9-18(27,32-11)17(25,26)4-8(30-9)16(24)29-2/h5-9,11-12,15,25-27H,3-4H2,1-2H3,(H2,19,20,21)/t7-,8+,9-,11+,12-,15-,18-/m1/s1 |

Clé InChI |

AZYCCECPGKXFKD-WZBVYVGFSA-N |

SMILES isomérique |

CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)(C(C[C@H](O3)C(=O)OC)(O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N |

SMILES canonique |

COC1C2C(CC3C(O2)(C(CC(O3)C(=O)OC)(O)O)O)OC1N4C=NC5=C(N=CN=C54)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)

![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)